(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide
Description
(E)-N-[(2-Imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide is a sulfonamide derivative featuring an imidazole-substituted phenyl group and a phenyl ethenesulfonamide moiety.
Crystallographic analysis of structurally similar compounds (e.g., benzimidazole-sulfonamides) has been performed using SHELX programs, which are widely employed for small-molecule refinement . The E-configuration of the ethenesulfonamide group likely influences molecular geometry and intermolecular interactions, impacting physicochemical properties and bioactivity.
Properties
IUPAC Name |
(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-24(23,13-10-16-6-2-1-3-7-16)20-14-17-8-4-5-9-18(17)21-12-11-19-15-21/h1-13,15,20H,14H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYMEXKFPVBURG-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel catalysts and various functional groups to achieve the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as the preparation of intermediates, purification, and final product isolation. Specific details on industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and sulfonamide groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of (E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The phenylethenesulfonamide group may interact with biological membranes or proteins, influencing cellular pathways and processes .
Comparison with Similar Compounds
Structural Analogues
Benzimidazole Derivatives
Benzimidazole-based sulfonamides, such as N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and 2-(1H-benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide, share functional similarities with the target compound but differ in core structure (Table 1). Key distinctions include:
- Core Heterocycle: The target compound’s monocyclic imidazole vs. benzimidazole’s fused bicyclic system.
- Substituents: The target compound’s phenyl ethenesulfonamide group vs. methoxyaniline or dimethylamino groups in analogs. These differences influence electronic properties (e.g., electron-withdrawing sulfonamide vs. electron-donating methoxy) and steric bulk.
Terpenoid and Aromatic Esters
Compounds like E-communic acid methyl ester () and N-(3,5-dinitrobenzoyl) amino acid esters () are structurally distinct but highlight analytical methodologies (e.g., gas chromatography, chiral separations) relevant to characterizing sulfonamides.
Key Observations :
- Solubility : The target compound’s imidazole and sulfonamide groups may enhance aqueous solubility compared to benzimidazole derivatives.
- Bioactivity : Benzimidazoles are established in antimicrobial and anticancer research, while imidazole derivatives often target enzymes (e.g., cytochrome P450) due to their metal-coordinating ability.
Biological Activity
(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an imidazole ring and a sulfonamide group, which contributes to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 316.37 g/mol.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various cellular processes. Notably, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .
Pharmacological Effects
The compound has demonstrated several pharmacological effects:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation .
- Anti-inflammatory Properties : The compound also exhibits anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
Several case studies have explored the efficacy of this compound in various models:
- Cancer Cell Lines : In vitro studies involving breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptotic markers .
- Animal Models : In vivo studies using mouse models of tumor growth showed that administration of the compound led to decreased tumor size and improved survival rates compared to control groups .
Table 1: Summary of Biological Activities
Table 2: Efficacy in Cancer Models
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
